5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde
Overview
Description
“5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C11H8O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . This compound is used as a building block in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, including “5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde”, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde” can be represented by the SMILES string [H]C(=O)c1ccc(s1)-c2ccccc2 . The InChI representation is 1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H .Chemical Reactions Analysis
Thiophene derivatives, including “5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde”, are versatile precursors to many drugs . They play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
“5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde” is a solid compound . Its molecular weight is 204.25 g/mol. The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Coupling Reactions
5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde is involved in various coupling reactions. For instance, it participates in samarium diiodide-promoted coupling with other aldehydes, facilitating hydroxyalkylation at the 5-position of thiophene-2-carbaldehyde (Yang & Fang, 1995). Similarly, it is used in the regioselective synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde through Br/Li exchange reactions (Bar, 2021).
Derivative Synthesis and Functionalization
This compound is vital in synthesizing various functional derivatives. For instance, its nitration leads to the formation of 5-nitro derivatives of thiophene (Shvedov, Vasil'eva, Romanova, & Grinev, 1973). It also plays a role in the synthesis of arylthiophene-2-carbaldehydes, which exhibit significant antibacterial and antiurease activities (Ali et al., 2013).
Photochemical Synthesis
Photochemical synthesis methods use 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde to create novel compounds. For example, irradiation of certain derivatives leads to the formation of 4H-thieno[3,2-c]chromene-2-carbaldehydes (Ulyankin et al., 2021).
Optical Properties and Applications
The optical properties of derivatives of 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde have been extensively studied. For example, the synthesis and analysis of 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes have shown moderate to high fluorescence quantum yields, indicating their potential application in fields like invisible ink dyes (Bogza et al., 2018).
Sensor Applications
5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde derivatives are used in sensing applications. For instance, a novel fluorescent sensor for ferric ion, ECTC, has been synthesized using this compound, demonstrating strong quenching of fluorescence in the presence of Fe3+ ions (Zhang et al., 2016).
Semiconductor Applications
Additionally, star-shaped molecules based on thiophene derivatives, synthesized using 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde, have been evaluated for their semiconducting properties in field-effect transistors (Kim et al., 2007).
properties
IUPAC Name |
5-(4-hydroxyphenyl)thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJUQMCNJMQHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582071 | |
Record name | 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
893740-97-1 | |
Record name | 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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